molecular formula C6H7ClN2O6S B8030370 Benzenamine, 4-chloro-3-nitro-, sulfate CAS No. 90066-11-8

Benzenamine, 4-chloro-3-nitro-, sulfate

Cat. No.: B8030370
CAS No.: 90066-11-8
M. Wt: 270.65 g/mol
InChI Key: APMRJYFVRWUBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-chloro-3-nitro-, sulfate: is an organic compound with the molecular formula C6H5ClN2O2. It is also known as 4-chloro-3-nitroaniline sulfate. This compound is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to the benzene ring, along with an amine group (-NH2). The sulfate part of the compound indicates that it is in the form of a sulfate salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 4-chloroaniline: The synthesis of 4-chloro-3-nitroaniline typically involves the nitration of 4-chloroaniline. This reaction is carried out by treating 4-chloroaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the amino group.

    Sulfonation: The resulting 4-chloro-3-nitroaniline can then be converted to its sulfate salt by reacting it with sulfuric acid.

Industrial Production Methods: Industrial production of benzenamine, 4-chloro-3-nitro-, sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Benzenamine, 4-chloro-3-nitro-, sulfate can undergo reduction reactions to convert the nitro group to an amino group, forming 4-chloro-1,3-diaminobenzene.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.

    Oxidation: Oxidation reactions can further modify the functional groups on the benzene ring.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Reduction: 4-chloro-1,3-diaminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzene ring.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
  • Serves as a precursor for the synthesis of various substituted anilines.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of agrochemicals, such as herbicides and insecticides.
  • Employed in the manufacture of rubber chemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenamine, 4-chloro-3-nitro-, sulfate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    4-chloro-2-nitroaniline: Similar structure but with the nitro group at the ortho position.

    4-nitroaniline: Lacks the chloro substituent.

    3-nitroaniline: Nitro group at the meta position without the chloro substituent.

Uniqueness:

  • The presence of both chloro and nitro groups on the benzene ring of benzenamine, 4-chloro-3-nitro-, sulfate makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-chloro-3-nitroaniline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.H2O4S/c7-5-2-1-4(8)3-6(5)9(10)11;1-5(2,3)4/h1-3H,8H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMRJYFVRWUBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])Cl.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90066-11-8
Record name Benzenamine, 4-chloro-3-nitro-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90066-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-chloro-3-nitro-, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090066118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-chloro-3-nitro-, sulfate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.